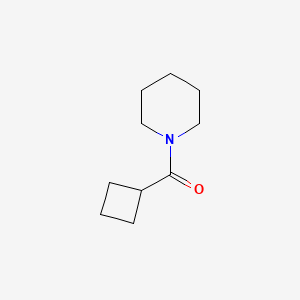![molecular formula C14H19BrN2O B6643916 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B6643916.png)
2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position, a methyl group at the third position, and a N-[(1-methylpyrrolidin-3-yl)methyl] substituent on the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common method includes the bromination of 3-methylbenzoic acid to introduce the bromine atom at the second position. This is followed by the formation of the benzamide through the reaction with an appropriate amine, such as N-[(1-methylpyrrolidin-3-yl)methyl]amine. The reaction conditions often involve the use of a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Lacks the methyl and pyrrolidinyl substituents, making it less complex and potentially less active in certain applications.
3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10-4-3-5-12(13(10)15)14(18)16-8-11-6-7-17(2)9-11/h3-5,11H,6-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQVNRYUPNYOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2CCN(C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643835.png)
![4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643836.png)
![1-[[(1-Ethylimidazol-4-yl)sulfonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6643849.png)
![2-[4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6643857.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B6643864.png)


![N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide](/img/structure/B6643884.png)

![4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-nitroaniline](/img/structure/B6643909.png)
![4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B6643935.png)


![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)
